molecular formula C11H10ClNO B062493 (2-Chloro-7-methylquinolin-3-yl)methanol CAS No. 170848-22-3

(2-Chloro-7-methylquinolin-3-yl)methanol

Cat. No. B062493
M. Wt: 207.65 g/mol
InChI Key: ZULSNMQBGIVMGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including “(2-Chloro-7-methylquinolin-3-yl)methanol,” often involves catalytic reactions, utilizing methanol as a solvent or reactant. For instance, an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one uses methanol as the C1 source, highlighting the versatility of methanol in cyclization reactions with aromatic compounds (Liu, Xu, & Wei, 2021). Additionally, reactions involving zinc chloride and 2-methyl-8-hydroxyquinoline in methanol have been reported, indicating the role of methanol in facilitating complex formation and solvation (Sattarzadeh et al., 2009).

Molecular Structure Analysis

Quinoline derivatives, including “(2-Chloro-7-methylquinolin-3-yl)methanol,” exhibit diverse molecular structures that contribute to their chemical reactivity and interaction with biological targets. The crystal structure of related quinoline compounds features complex coordination geometries and hydrogen bonding, indicating the potential for intricate intermolecular interactions (Sattarzadeh et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization, alkylation, and complex formation with metals. For example, the synthesis of novel chloroquinoline-based chalcones demonstrates the compound's ability to participate in reactions leading to photophysically active materials (Singh, Sindhu, & Khurana, 2015). The Mitsunobu reaction has also been applied for N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds, showcasing its versatility in synthesizing complex organic molecules (Roopan, Khan, & Jin, 2011).

Scientific Research Applications

  • Synthetic Organic Chemistry Quinoline is an essential compound in synthetic organic chemistry . It’s used in various synthesis protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . “(2-Chloro-7-methylquinolin-3-yl)methanol” could potentially be used in similar contexts.

  • Photocatalysis Some quinoline derivatives have shown promise in photocatalysis . “(2-Chloro-7-methylquinolin-3-yl)methanol” might have similar potential, but this would need to be confirmed through experimental studies.

  • Biosensing Certain quinoline derivatives have been used in biosensing . It’s possible that “(2-Chloro-7-methylquinolin-3-yl)methanol” could have applications in this area, but more research would be needed to determine this.

  • Photoelectrochemistry Quinoline derivatives have been used in photoelectrochemical devices . “(2-Chloro-7-methylquinolin-3-yl)methanol” might also be useful in this field, but this would need to be investigated further.

Safety And Hazards

The safety data sheet for “(2-Chloro-7-methylquinolin-3-yl)methanol” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) .

properties

IUPAC Name

(2-chloro-7-methylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULSNMQBGIVMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356674
Record name (2-chloro-7-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-7-methylquinolin-3-yl)methanol

CAS RN

170848-22-3
Record name (2-chloro-7-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170848-22-3
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Synthesis routes and methods I

Procedure details

To a stirred solution of 6.9 g (180 mmol) of sodium borohydride in 250 ml of absolute ethanol, a solution of 15 g (73 mmol) of 2-chloro-3-formyl-7-methylquinoline in 250 ml of dry tetrahydrofuran was added over 15 minutes without cooling. During the addition a slight H2 -evolution and a temperature rise to +28° C. was observed. The reaction mixture was stirred at room temperature for 4 hours and then 4 ml of the reaction mixture was evaporated in vacuo and the residue dissolved in ethyl acetate, extracted with saturated sodium hydrogen carbonate solution, dried over sodium sulfate and evaporated in vacuo to give a residue of 100 mg. 1H-NMR indicated complete conversion to the alcohol. After 5 hours the whole reaction mixture was worked up in the same way to give 14.8 g 2-chloro-3-hydroxymethyl-7-methylquinoline after evaporation.
Quantity
6.9 g
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15 g
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250 mL
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250 mL
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alcohol
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VR Hathwar, SM Roopan, R Subashini… - Journal of chemical …, 2010 - Springer
Six crystal structures of substituted 2-chloroquinoline derivatives have been analysed to evaluate the role of Cl atom as a self recognizing unit resulting in the formation of Cl…Cl and CH…
Number of citations: 82 link.springer.com
SM Roopan, FRN Khan, F Rahman - Arkivoc, 2009 - academia.edu
The series of AB ring cores of mappicine 5a-e were generated by the reaction of 2-chloroquinoline-3-carbaldehyde 4a-e with NaBH4 through eco-friendly route. All the synthons were …
Number of citations: 57 www.academia.edu
DV Jawale, UR Pratap, AA Mulay, JR Mali… - Journal of Chemical …, 2011 - Springer
A convenient multi step synthetic protocol for new dihydropyrimidinones bearing quinolynyl methoxy phenyl moiety has been developed from 2-chloro-3-formyl quinolines. The last step …
Number of citations: 20 link.springer.com
J Stondus, S Anthal, R Kant - rasayanjournal.co.in
Quinoline and its derivatives, especially the halogenated quinolines, possess a variety of biological activities and exhibit some excellent antimicrobial and anti-cancer activities. The …
Number of citations: 4 www.rasayanjournal.co.in

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